Propafenone
Overview
Description
Propafenone is a class 1c anti-arrhythmic medication primarily used to treat conditions associated with rapid heartbeats, such as atrial and ventricular arrhythmias . It is known for its ability to slow the influx of sodium ions into cardiac muscle cells, thereby reducing the excitability of these cells . This compound is sold under various brand names, including Rythmol and Rytmonorm .
Preparation Methods
Propafenone can be synthesized through several methods. One common synthetic route involves reacting 2-hydroxy-omega-phenylpropiophenone (as the sodium salt) with 1-chloro-2,3-epoxypropane, followed by reacting the resulting 2-(2’,3’-epoxypropyl)-omega-phenylpropiophenone with n-propylamine and converting the product to the hydrochloride . Industrial production methods often involve the use of hydrophilic gel retardants to control the release speed of this compound hydrochloride, ensuring stable blood concentration levels .
Chemical Reactions Analysis
Propafenone undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form various metabolites.
Substitution: this compound can undergo substitution reactions, particularly involving its aromatic rings.
Common reagents used in these reactions include acidic alumina, toluene solvent, and various reducing agents . The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Propafenone has a wide range of scientific research applications:
Mechanism of Action
Propafenone exerts its effects by inhibiting sodium channels, thereby restricting the entry of sodium ions into cardiac cells . This action reduces the excitability of the cells and helps in managing arrhythmias. Additionally, this compound has weak beta-blocking activity, which can contribute to its anti-arrhythmic effects . The compound is metabolized primarily in the liver by cytochrome P450 enzymes, including CYP2D6, CYP1A2, and CYP3A4 .
Comparison with Similar Compounds
Propafenone is often compared with other anti-arrhythmic agents such as flecainide and metoprolol. Unlike flecainide, this compound has additional beta-blocking activity, which can cause bradycardia and bronchospasm . Metoprolol, on the other hand, is a selective beta-blocker and does not have the sodium channel blocking properties of this compound . Another similar compound is diprafenone, which is structurally similar to this compound and is used for its anti-arrhythmic properties .
Conclusion
This compound is a versatile compound with significant applications in medicine, particularly in the treatment of arrhythmias. Its unique combination of sodium channel blocking and beta-blocking activities makes it a valuable tool in managing various cardiac conditions. Ongoing research continues to explore its full potential and optimize its therapeutic use.
Properties
IUPAC Name |
1-[2-[2-hydroxy-3-(propylamino)propoxy]phenyl]-3-phenylpropan-1-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27NO3/c1-2-14-22-15-18(23)16-25-21-11-7-6-10-19(21)20(24)13-12-17-8-4-3-5-9-17/h3-11,18,22-23H,2,12-16H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JWHAUXFOSRPERK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNCC(COC1=CC=CC=C1C(=O)CCC2=CC=CC=C2)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
34183-22-7 (hydrochloride) | |
Record name | Propafenone [INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054063535 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID9045184 | |
Record name | Propafenone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9045184 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
341.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Propafenone | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0015313 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
Slightly soluble, 7.58e-03 g/L | |
Record name | Propafenone | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB01182 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Propafenone | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0015313 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Mechanism of Action |
The electrophysiological effect of propafenone manifests itself in a reduction of upstroke velocity (Phase 0) of the monophasic action potential. In Purkinje fibers, and to a lesser extent myocardial fibers, propafenone reduces the fast inward current carried by sodium ions, which is responsible for the drugs antiarrhythmic actions. Diastolic excitability threshold is increased and effective refractory period prolonged. Propafenone reduces spontaneous automaticity and depresses triggered activity. At very high concentrations in vitro, propafenone can inhibit the slow inward current carried by calcium but this calcium antagonist effect probably does not contribute to antiarrhythmic efficacy., The effects of the antiarrhythmic drug propafenone at Kv2.1 channels were studied with wild-type and mutated channels expressed in Xenopus laevis oocytes. Propafenone decreased the Kv2.1 currents in a time- and voltage-dependent manner (decrease of the time constants of current rise, increase of block with the duration of voltage steps starting from a block of less than 19%, increase of block with the amplitude of depolarization yielding a fractional electrical distance delta of 0.11 to 0.16). Block of Kv2.1 appeared with application to the intracellular, but not the extracellular, side of membrane patches. In mutagenesis experiments, all parts of the Kv2.1 channel were successively exchanged with those of the Kv1.2 channel, which is much more sensitive to propafenone. The intracellular amino and carboxyl terminus and the intracellular linker S4-S5 reduced the blocking effect of propafenone, whereas the linker S5-S6, as well as the segment S6 of the Kv1.2 channel, abolished it to the value of the Kv1.2 channel. In the linker S5-S6, this effect could be narrowed down to two groups of amino acids (groups 372 to 374 and 383 to 384), which also affected the sensitivity to tetraethylammonium. In segment S6, several amino acids in the intracellularly directed part of the helix significantly reduced propafenone sensitivity. The results suggest that propafenone blocks the Kv2.1 channel in the open state from the intracellular side by entering the inner vestibule of the channel. These results are consistent with a direct interaction of propafenone with the lower part of the pore helix and/or residues of segment S6., Propafenone is considered a class I (membrane-stabilizing) antiarrhythmic agent, although the antiarrhythmic and electrophysiologic actions of the drug are complex in that it also has demonstrated some beta-adrenergic blocking and calcium-channel blocking activity. Like encainide and flecainide, the principal effect of propafenone on cardiac tissue appears to be a concentration-dependent inhibition of the transmembrane influx of extracellular sodium ions via fast sodium channels, as indicated by a decrease in the maximal rate of depolarization of phase 0 of the action potential and a shift of the membrane-responsiveness curve in the hyperpolarizing direction. Since this effect is greater at higher stimulation frequencies and less negative membrane potentials, the drug's sodium blockade is enhanced in ischemic cardiac tissue. Studies in cardiac tissue in animals indicate that propafenone binds to fast sodium channels in both their active and inactive states; the drug thereby inhibits recovery after repolarization in a time- and voltage-dependent manner, which is associated with subsequent dissociation of the drug from the sodium channels. Propafenone induces phasic (frequency-dependent) sodium channel blockade faster than encainide or flecainide, while recovery is similar to flecainide and faster than encainide. Propafenone also appears to have a slight inhibitory effect (approximately 1/75 the potency of verapamil) on the transmembrane influx of extracellular calcium ions via slow calcium channels (calcium-channel blocking effect), but this effect generally occurs only at high drug concentrations and probably does not contribute to antiarrhythmic efficacy. Propafenone has no vagomimetic or vagolytic effect on cardiac muscle. | |
Record name | Propafenone | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB01182 | |
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Record name | Propafenone | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7929 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
CAS No. |
54063-53-5 | |
Record name | Propafenone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=54063-53-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | Propafenone [INN:BAN] | |
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Record name | Propafenone | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB01182 | |
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Record name | Propafenone | |
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Record name | Propafenone | |
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Record name | PROPAFENONE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/68IQX3T69U | |
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Record name | Propafenone | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7929 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | Propafenone | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0015313 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
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